4-Bromocrotonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting Fatty Acid Oxidation

One of the primary applications of 4-BCA lies in its ability to inhibit fatty acid oxidation. Fatty acids are a major energy source for cells, and their breakdown occurs within cellular structures called mitochondria through a process called beta-oxidation. Studies have shown that 4-BCA acts as a potent inhibitor of carnitine acyltransferase, an enzyme crucial for transporting fatty acids into the mitochondria for beta-oxidation [1]. This inhibition leads to an accumulation of fatty acids in the cytoplasm, which can have various downstream effects on cellular metabolism.

- [1] Nor stroj-Peutz, A. M., & Åkerman, K. E. (1972). 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of β-oxidation and ketone body degradation in heart muscle. Journal of Biological Chemistry, 247(12), 3994-4000.

Investigating Cellular Metabolism

The ability of 4-BCA to disrupt fatty acid metabolism makes it a valuable tool for researchers studying cellular responses to altered metabolic states. By using 4-BCA, scientists can investigate how cells adapt to a limited fatty acid supply and explore alternative energy sources. This research can provide insights into various metabolic disorders where fatty acid utilization is impaired.

Understanding Mitochondrial Function

-BCA's impact on mitochondrial function is another area of scientific exploration. Mitochondria are the powerhouses of cells, and their proper functioning is essential for cellular health. Studies have shown that 4-BCA can inhibit specific mitochondrial enzymes involved in energy production [2]. This research helps scientists understand the intricate mechanisms within mitochondria and how their disruption can affect cellular function.

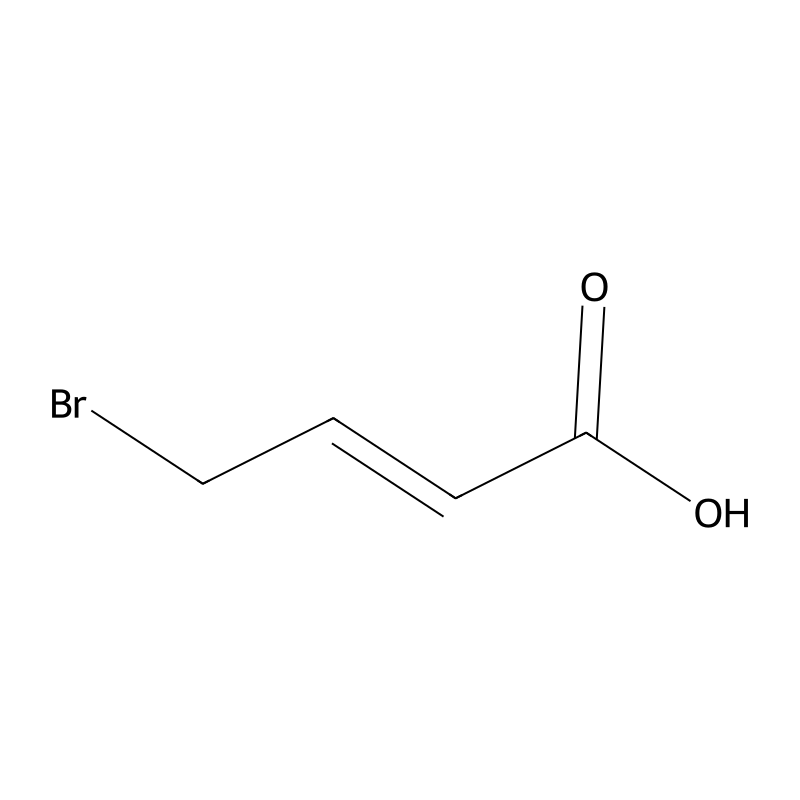

4-Bromocrotonic acid is a brominated derivative of crotonic acid, characterized by the presence of a bromine atom at the fourth carbon position. Its chemical formula is C₄H₅BrO₂, and it features a double bond between the second and third carbons, which contributes to its reactivity. This compound is typically found as a colorless to pale yellow liquid or solid, depending on its purity and form .

4-Bromocrotonic acid is a corrosive and irritant compound. It can cause severe skin burns and eye damage upon contact.

- Safety Information:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Follow proper disposal procedures according to local regulations.

- Esterification: It can react with alcohols to form esters.

- Conjugate Addition: The double bond allows for conjugate addition reactions with nucleophiles.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler compounds.

- Reactions with Bases: As a carboxylic acid, it can react with bases to form salts and water .

This compound has been identified as an effective inhibitor of fatty acid oxidation. Research indicates that 4-bromocrotonic acid inhibits key enzymes involved in fatty acid metabolism, specifically thiolases. The enzymatic conversion of this compound leads to the formation of 3-keto-4-bromobutyryl-CoA, which significantly impairs respiration supported by fatty acids such as palmitoylcarnitine . This inhibition suggests potential applications in metabolic research and therapeutic interventions for metabolic disorders.

4-Bromocrotonic acid can be synthesized through various methods:

- Bromination of Crotonic Acid: The most common method involves the bromination of crotonic acid using bromine or a brominating agent under controlled conditions.

- Conjugate Addition Reactions: It can also be synthesized via conjugate addition reactions involving suitable electrophiles and nucleophiles .

The applications of 4-bromocrotonic acid span multiple fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.

- Pharmaceutical Development: Its inhibitory properties make it a candidate for developing drugs targeting metabolic pathways.

- Research Tool: Used in biochemical studies to investigate fatty acid metabolism and related pathways .

Studies have demonstrated that 4-bromocrotonic acid interacts with various biological systems:

- Enzyme Inhibition: As noted earlier, it inhibits enzymes involved in fatty acid oxidation, which can be crucial for understanding metabolic diseases.

- Cellular Respiration: Its effects on cellular respiration indicate potential implications for energy metabolism research .

Several compounds share structural or functional similarities with 4-bromocrotonic acid. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Crotonic Acid | Unbrominated alkene | Base structure; less reactive than its brominated counterpart. |

| 3-Bromobutyric Acid | Brominated carboxylic | Similar inhibitory effects on fatty acid metabolism but different reactivity profile. |

| 2-Bromobutyric Acid | Brominated carboxylic | Inhibitory properties; used in similar biochemical applications. |

Uniqueness of 4-Bromocrotonic Acid

What sets 4-bromocrotonic acid apart from these compounds is its specific position of bromination and the resulting unique reactivity profile. Its ability to inhibit fatty acid oxidation effectively makes it particularly valuable in metabolic studies compared to other similar compounds.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive